molecular formula C11H8Cl2 B6254792 7-chloro-1-(chloromethyl)naphthalene CAS No. 690223-98-4

7-chloro-1-(chloromethyl)naphthalene

Cat. No.: B6254792
CAS No.: 690223-98-4
M. Wt: 211.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-1-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom at the 7th position and another hydrogen atom is replaced by a chloromethyl group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-(chloromethyl)naphthalene can be achieved through the chloromethylation of 7-chloronaphthalene. One common method involves the reaction of 7-chloronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as zinc iodide can enhance the efficiency of the chloromethylation process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-(chloromethyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted naphthalenes with various functional groups.

    Oxidation Reactions: Products include 7-chloro-1-naphthaldehyde or 7-chloro-1-naphthoic acid.

    Reduction Reactions: Products include 7-chloromethylnaphthalene.

Scientific Research Applications

7-chloro-1-(chloromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-1-(chloromethyl)naphthalene involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. The chlorine atom attached to the methyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various substitution reactions to introduce different functional groups into the naphthalene ring.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)naphthalene: Similar structure but lacks the chlorine atom at the 7th position.

    2-(Chloromethyl)naphthalene: Chloromethyl group is positioned at the 2nd position instead of the 1st.

    7-chloro-1-(bromomethyl)naphthalene: Bromine atom replaces the chlorine atom in the chloromethyl group.

Uniqueness

7-chloro-1-(chloromethyl)naphthalene is unique due to the presence of both a chlorine atom and a chloromethyl group on the naphthalene ring. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Properties

CAS No.

690223-98-4

Molecular Formula

C11H8Cl2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.